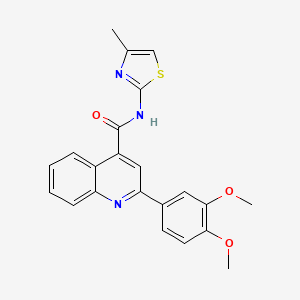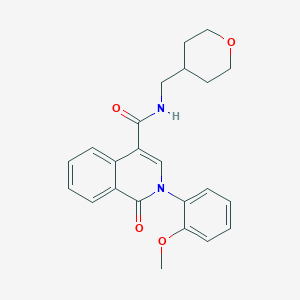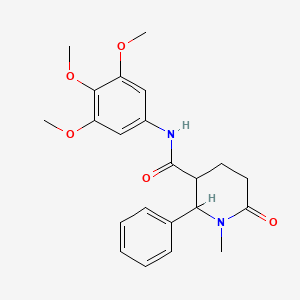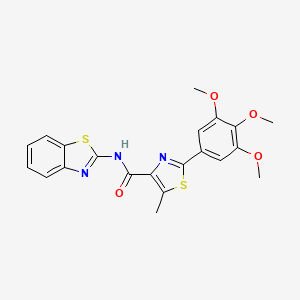![molecular formula C20H26O3 B11153790 3-hexyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B11153790.png)
3-hexyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hexyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its complex structure, which includes a hexyl chain, a methyl group, and a 2-methylprop-2-en-1-yloxy group attached to a chromen-2-one core
準備方法
The synthesis of 3-hexyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-7-hydroxy-2H-chromen-2-one and 3-hexylbromide.
Alkylation: The 4-methyl-7-hydroxy-2H-chromen-2-one undergoes alkylation with 3-hexylbromide in the presence of a base, such as potassium carbonate, to form 3-hexyl-4-methyl-7-hydroxy-2H-chromen-2-one.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
3-hexyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the alkyl or aryl positions, leading to the formation of new derivatives.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and phenol.
科学的研究の応用
3-hexyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties, make it a subject of interest in biological research.
Medicine: Its potential therapeutic effects are being explored for the development of new drugs targeting various diseases, including cancer and cardiovascular disorders.
作用機序
The mechanism of action of 3-hexyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit or activate signaling pathways, and interact with cellular receptors. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
類似化合物との比較
3-hexyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one can be compared with other similar compounds, such as:
4-methyl-7-hydroxy-2H-chromen-2-one: Lacks the hexyl and 2-methylprop-2-en-1-yloxy groups, resulting in different chemical and biological properties.
3-hexyl-4-methyl-2H-chromen-2-one: Lacks the 2-methylprop-2-en-1-yloxy group, affecting its reactivity and applications.
7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one: Lacks the hexyl and methyl groups, leading to variations in its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
特性
分子式 |
C20H26O3 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
3-hexyl-4-methyl-7-(2-methylprop-2-enoxy)chromen-2-one |
InChI |
InChI=1S/C20H26O3/c1-5-6-7-8-9-18-15(4)17-11-10-16(22-13-14(2)3)12-19(17)23-20(18)21/h10-12H,2,5-9,13H2,1,3-4H3 |
InChIキー |
AKPTZGXPDOKWAD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=C)C)OC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone](/img/structure/B11153713.png)
![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11153716.png)

![methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11153728.png)
![tert-butyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11153735.png)

![1,3-bis[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11153745.png)

![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide](/img/structure/B11153750.png)
methanone](/img/structure/B11153754.png)
![4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)benzamide](/img/structure/B11153760.png)
![3-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid](/img/structure/B11153761.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11153778.png)
